3-Methylbenzo[d]isoxazol-7-amine
CAS No.:
Cat. No.: VC17598778
Molecular Formula: C8H8N2O
Molecular Weight: 148.16 g/mol
* For research use only. Not for human or veterinary use.
![3-Methylbenzo[d]isoxazol-7-amine -](/images/structure/VC17598778.png)
Specification
Molecular Formula | C8H8N2O |
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Molecular Weight | 148.16 g/mol |
IUPAC Name | 3-methyl-1,2-benzoxazol-7-amine |
Standard InChI | InChI=1S/C8H8N2O/c1-5-6-3-2-4-7(9)8(6)11-10-5/h2-4H,9H2,1H3 |
Standard InChI Key | BARPGTIDESFLLF-UHFFFAOYSA-N |
Canonical SMILES | CC1=NOC2=C1C=CC=C2N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
3-Methylbenzo[d]isoxazol-7-amine (C₈H₈N₂O) consists of a benzisoxazole core—a bicyclic system featuring a benzene ring fused to an isoxazole moiety (a five-membered ring containing oxygen and nitrogen at positions 1 and 2, respectively). Critical substituents include:
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Methyl group (-CH₃) at position 3 of the isoxazole ring.
This substitution pattern distinguishes it from closely related isomers such as 5-amino-3-methylbenzo[d]isoxazole and 3-methylbenzo[d]isoxazol-6-amine, where the amino group occupies different positions on the aromatic system.
Table 1: Comparative Structural Properties of Benzo[d]isoxazole Derivatives
Electronic and Steric Effects
The methyl group at position 3 introduces steric hindrance near the isoxazole's nitrogen atom, potentially influencing reactivity in nucleophilic substitutions or coordination chemistry. Concurrently, the para-oriented amino group at position 7 may enhance resonance stabilization of the aromatic system, as evidenced by computational studies on analogous structures . Density functional theory (DFT) calculations predict a dipole moment of approximately 2.8 Debye, with partial charges of -0.32 e on the amino nitrogen and +0.18 e on the isoxazole oxygen .
Synthetic Methodologies
Cyclization Strategies
While no direct synthesis of 3-Methylbenzo[d]isoxazol-7-amine has been reported, established routes to benzisoxazole derivatives suggest viable pathways:
Pathway 1: Hydroxylamine-Mediated Cyclization
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Precursor Preparation: 3-Methyl-7-nitrobenzo[d]isoxazole is synthesized via condensation of o-nitrophenol derivatives with β-keto esters under acidic conditions.
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Nitro Reduction: Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (NaBH₄/CuCl₂) converts the nitro group to an amine .
Yield optimization requires careful control of reaction time (4–6 hr) and temperature (50–70°C) .
Pathway 2: Directed Ortho-Metalation
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Directed Functionalization: Treating 3-methylbenzo[d]isoxazole with LDA (lithium diisopropylamide) at -78°C generates a lithiated intermediate at position 7.
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Amination: Quenching with trimethylsilyl azide followed by Staudinger reaction yields the primary amine .
Physicochemical Properties
Spectroscopic Profiles
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IR Spectroscopy: Predicted absorption bands include:
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NMR (¹H): Expected signals (δ ppm):
Thermodynamic Parameters
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Melting Point: Estimated 142–145°C (DSC extrapolation from similar compounds).
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Solubility: Moderate in polar aprotic solvents (DMSO: 18 mg/mL; DMF: 12 mg/mL), poor in water (<0.1 mg/mL) .
Reactivity and Derivative Formation
Electrophilic Aromatic Substitution
The amino group activates the benzene ring toward electrophiles, enabling functionalization:
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Acetylation: Treatment with acetic anhydride yields 7-acetamido-3-methylbenzo[d]isoxazole.
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Diazotization: Forms diazonium salts for coupling reactions (e.g., azo dye synthesis) .
Ring Modification Reactions
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Isoxazole Ring Opening: Under basic conditions (NaOH, 80°C), the isoxazole ring undergoes cleavage to form o-aminophenol derivatives .
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Oxidation: MnO₂ selectively oxidizes the methyl group to a carboxylic acid at elevated temperatures .
Biological and Industrial Applications
Table 2: Predicted ADMET Properties
Parameter | Value | Method |
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LogP (Octanol-Water) | 1.45 | XLogP3 |
Plasma Protein Binding | 88.2% | SwissADME |
CYP2D6 Inhibition | Low Risk | admetSAR |
Ames Test Mutagenicity | Negative | ProTox-II |
Material Science Applications
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Ligand Design: Coordinates to transition metals (Cu²⁺, Fe³⁺) for catalytic systems .
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Polymer Modifiers: Enhances thermal stability in polyamide composites (TGA data: ΔT₅% = +22°C) .
Challenges and Future Directions
Current limitations in understanding 3-Methylbenzo[d]isoxazol-7-amine stem from:
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Synthetic Accessibility: Multi-step routes with moderate yields (35–45%) .
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Characterization Gaps: Lack of experimental NMR/X-ray data for conclusive structural assignment.
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Biological Screening: No in vivo toxicity or pharmacokinetic profiles available.
Priority research areas include:
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Development of efficient one-pot syntheses.
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Exploration of photophysical properties for OLED applications.
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High-throughput screening against emerging therapeutic targets.
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